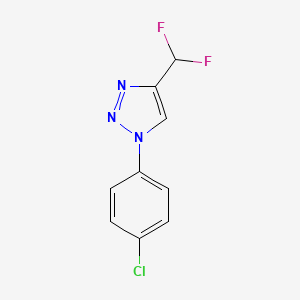![molecular formula C18H29ClN2 B15168625 N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine CAS No. 627524-77-0](/img/structure/B15168625.png)
N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine is a complex organic compound that features a chlorophenyl group and a cyclooctyl group attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the alkylation of cyclooctylamine with 2-(2-chlorophenyl)ethyl bromide under basic conditions to form the intermediate product. This intermediate is then reacted with ethane-1,2-diamine to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N1-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The process would also involve rigorous purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines (R-NH~2~), thiols (R-SH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines
Substitution: Substituted aromatic compounds
Applications De Recherche Scientifique
N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism by which N1-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction pathways or inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclohexylethane-1,2-diamine
- N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclopentylethane-1,2-diamine
- N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclododecylethane-1,2-diamine
Uniqueness
N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine is unique due to its specific combination of a chlorophenyl group and a cyclooctyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
627524-77-0 |
|---|---|
Formule moléculaire |
C18H29ClN2 |
Poids moléculaire |
308.9 g/mol |
Nom IUPAC |
N-[2-(2-chlorophenyl)ethyl]-N'-cyclooctylethane-1,2-diamine |
InChI |
InChI=1S/C18H29ClN2/c19-18-11-7-6-8-16(18)12-13-20-14-15-21-17-9-4-2-1-3-5-10-17/h6-8,11,17,20-21H,1-5,9-10,12-15H2 |
Clé InChI |
ZNBBKAMVOFLQHQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)NCCNCCC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl-](/img/structure/B15168543.png)

![[8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene](/img/structure/B15168557.png)
![[1,1'-Biphenyl]-2-carboxylic acid, 3',5-dimethoxy-, methyl ester](/img/structure/B15168559.png)
![N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B15168566.png)

boranyl](/img/structure/B15168584.png)



![5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15168648.png)



